

Propargyl-PEG6-NHS Ester: A Comprehensive Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propargyl-PEG6-NHS ester*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG6-NHS ester is a heterobifunctional crosslinker that has emerged as a critical tool in the fields of bioconjugation, diagnostics, and targeted therapeutics. This molecule incorporates three key chemical features: an N-hydroxysuccinimide (NHS) ester, a six-unit polyethylene glycol (PEG) spacer, and a terminal propargyl group. This unique combination allows for a two-step, orthogonal conjugation strategy, making it an invaluable linker for the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

The NHS ester provides a reactive handle for covalent modification of primary amines, commonly found on the surface of proteins and antibodies (e.g., lysine residues). The PEG6 spacer is a hydrophilic chain that enhances the solubility and stability of the resulting conjugate, reduces aggregation, and can minimize immunogenicity.^[1] Finally, the terminal propargyl group enables highly specific and efficient conjugation to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".^[2]

This technical guide provides an in-depth overview of the properties, applications, and experimental protocols associated with **Propargyl-PEG6-NHS ester**, designed to equip researchers with the knowledge to effectively utilize this versatile reagent.

Core Properties and Specifications

A summary of the key quantitative data for **Propargyl-PEG6-NHS ester** is provided below, offering a quick reference for experimental planning.

Property	Value	Reference
Chemical Formula	C ₂₀ H ₃₁ NO ₁₀	N/A
Molecular Weight	445.47 g/mol	N/A
CAS Number	2093153-99-0	N/A
Appearance	White to off-white solid	N/A
Purity	Typically >95%	N/A
Solubility	Soluble in DMSO, DMF, DCM	[3]
Storage Conditions	-20°C, desiccated, protected from light	[3]

Key Chemical Reactions and Mechanisms

The utility of **Propargyl-PEG6-NHS ester** is centered around two primary chemical reactions: NHS ester-mediated amidation and copper-catalyzed azide-alkyne cycloaddition (CuAAC).

NHS Ester Reaction with Primary Amines

The NHS ester is an activated ester that reacts with primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a protein) to form a stable amide bond. This reaction is highly efficient in aqueous solutions at a slightly basic pH.

Reaction Scheme:

The rate of this reaction is pH-dependent. The optimal pH range for the aminolysis of NHS esters is typically between 7.2 and 8.5.[4] Below this range, the primary amine is protonated and less nucleophilic, slowing the reaction. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the efficiency of the conjugation.[4]

pH	Half-life of NHS Ester Hydrolysis
7.0 (at 0°C)	4-5 hours
8.6 (at 4°C)	10 minutes

This data is for NHS esters in general and serves as a guideline.[\[5\]](#)

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Following the initial conjugation of the Propargyl-PEG6 linker to a biomolecule, the terminal alkyne group is available for a subsequent "click" reaction with an azide-functionalized molecule. This reaction is catalyzed by Cu(I) and results in the formation of a stable triazole linkage.

Reaction Scheme:

This reaction is highly specific, bio-orthogonal (meaning the reactive groups do not interfere with native biological functionalities), and proceeds with high efficiency under mild, aqueous conditions.[\[6\]](#)

Applications in Drug Development

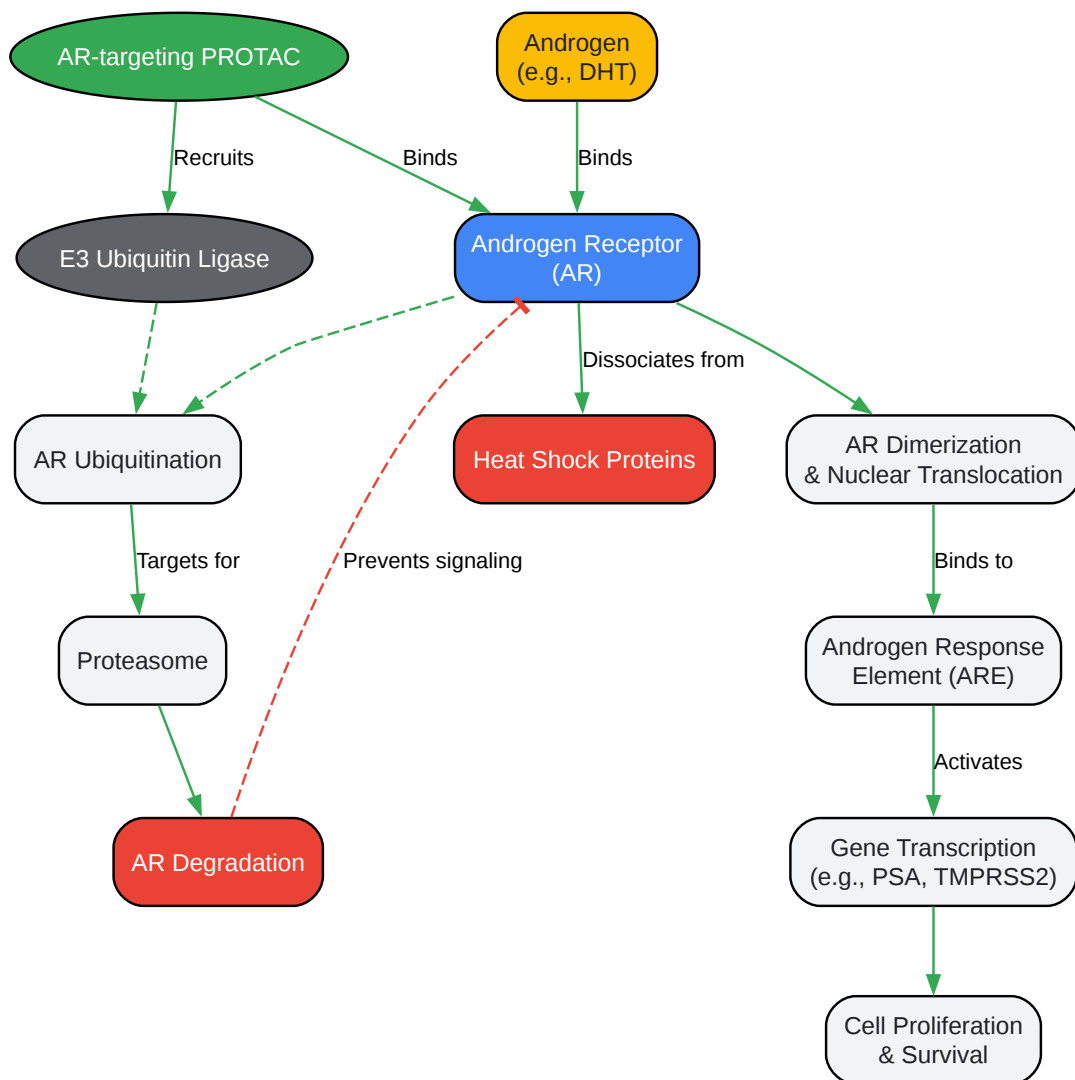
The unique properties of **Propargyl-PEG6-NHS ester** make it an ideal linker for the development of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs) and PROTACs.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker plays a crucial role in the stability and efficacy of an ADC. **Propargyl-PEG6-NHS ester** can be used to first attach the linker to the antibody via its lysine residues. Subsequently, an azide-modified cytotoxic payload can be "clicked" onto the propargyl-functionalized antibody. This approach allows for precise control over the drug-to-antibody ratio (DAR).[\[7\]](#)

PROTAC-mediated Degradation

Normal AR Signaling



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- To cite this document: BenchChem. [Propargyl-PEG6-NHS Ester: A Comprehensive Technical Guide for Advanced Bioconjugation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610267#what-is-propargyl-peg6-nhs-ester]

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